5-[4-(dimethylamino)phenyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Description
5-[4-(Dimethylamino)phenyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS: 634174-13-3) is a triazole-3-thiol derivative featuring a dimethylamino group at the para position of the phenyl ring (position 5) and a methoxyphenyl group at position 4 of the triazole core.
The dimethylamino group is an electron-donating substituent that enhances solubility and modulates electronic properties, while the methoxyphenyl moiety contributes steric bulk and further electronic effects. These features make the compound a candidate for exploring structure-activity relationships (SAR) in drug discovery or functional material design.
Properties
Molecular Formula |
C17H18N4OS |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
3-[4-(dimethylamino)phenyl]-4-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H18N4OS/c1-20(2)13-6-4-12(5-7-13)16-18-19-17(23)21(16)14-8-10-15(22-3)11-9-14/h4-11H,1-3H3,(H,19,23) |
InChI Key |
QNXKNQOAOPXBMM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(dimethylamino)phenyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Introduction of Substituents: The dimethylamino and methoxyphenyl groups are introduced through substitution reactions. These reactions often require specific catalysts and reaction conditions to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process typically includes:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Purification Steps: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
5-[4-(dimethylamino)phenyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The dimethylamino and methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other oxidizing agents are used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or other reducing agents are used for reduction reactions.
Catalysts: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
5-[4-(dimethylamino)phenyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[4-(dimethylamino)phenyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Inhibition of Pathways: The compound may inhibit specific biochemical pathways, resulting in therapeutic or biological effects.
Comparison with Similar Compounds
Triazole-3-thiol derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a systematic comparison of structurally related compounds:
Key Observations :
- Electron-donating groups (e.g., methoxy, dimethylamino) generally improve yields compared to electron-withdrawing substituents (e.g., nitro), as seen in ligands 54 (73%) and 55 (81%) .
- Steric hindrance from bulky groups (e.g., trimethoxyphenyl in ) may slightly reduce yields (68–79%).
Physical and Spectroscopic Properties
Key Observations :
- Melting points vary widely (125–254°C), influenced by crystallinity and intermolecular interactions (e.g., hydrogen bonding from thiol groups).
- Spectroscopic methods (NMR, FTIR, HRMS) are standard for confirming triazole-thiol structures .
Key Observations :
- Methoxyphenyl and phenyl substituents correlate with antifungal/antibiotic activity .
- Hydrazine-linked derivatives show promise against viral targets .
- Thiol-containing triazoles exhibit corrosion inhibition, with efficiency depending on substituent hydrophobicity .
Electronic and Steric Effects
Biological Activity
5-[4-(dimethylamino)phenyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and antitumor properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 326.42 g/mol. Its structure features a triazole ring, which is known for its pharmacological significance.
Antibacterial Activity
Numerous studies have highlighted the antibacterial properties of triazole derivatives, including the compound . The antibacterial activity is primarily attributed to the triazole moiety, which interacts with bacterial enzymes and DNA.
Key Findings
- Inhibition Against Gram-positive and Gram-negative Bacteria : The compound has shown significant inhibitory effects against various bacterial strains. For instance, it exhibited potent activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as ciprofloxacin .
- Mechanism of Action : The mechanism involves the inhibition of bacterial DNA-gyrase, which is crucial for DNA replication. Molecular docking studies suggest that the compound binds effectively to the enzyme's active site .
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 8 | Ciprofloxacin | 8 |
| Escherichia coli | 16 | Ciprofloxacin | 16 |
| Bacillus subtilis | 4 | Ceftriaxone | 4 |
Antifungal Activity
The compound has also been evaluated for antifungal properties. Studies indicate that it exhibits considerable activity against various fungal strains.
Research Insights
- Activity Against Fungi : It has shown effectiveness against Candida albicans and Aspergillus niger, with MIC values indicating strong antifungal potential .
- Synergistic Effects : When combined with other antifungal agents, the compound demonstrated synergistic effects, enhancing overall antifungal efficacy .
Antitumor Activity
Emerging research suggests potential antitumor properties of this triazole derivative.
Case Studies
- In vitro Studies : In vitro assays have indicated that the compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were significantly lower than those of many conventional chemotherapeutic agents .
- Mechanism : The proposed mechanism involves induction of apoptosis in cancer cells through modulation of apoptotic pathways and inhibition of cell cycle progression .
Q & A
Q. Advanced
- Microwave-assisted synthesis : Reduces reaction time (from hours to minutes) and improves yield by 15–20% compared to conventional reflux .
- Protecting-group chemistry : Temporarily masking the thiol group (-SH) with acetyl or benzyl groups prevents unwanted side reactions during substituent introduction .
- High-throughput screening : Automated parallel synthesis identifies optimal conditions (e.g., solvent, catalyst) for specific derivatives .
How do structural modifications (e.g., substituent variations) impact biological activity, and what methodologies validate these effects?
Q. Advanced
- Structure-activity relationship (SAR) studies : Systematic substitution at the 4- and 5-positions of the triazole ring alters antibacterial or antifungal potency. For example, electron-withdrawing groups (e.g., -Cl) enhance activity against Gram-positive bacteria .
- Enzyme inhibition assays : Fluorescence quenching or surface plasmon resonance (SPR) quantify binding affinities to targets like dihydrofolate reductase (DHFR) .
- Computational docking : AutoDock Vina predicts binding modes, guiding rational design of derivatives with improved target selectivity .
How can researchers reconcile conflicting biological activity data reported in different studies?
Advanced
Contradictions often arise from:
- Experimental variables : Differences in solvent (DMSO vs. aqueous buffers) or assay pH affect compound solubility and bioavailability .
- Isomeric purity : E/Z isomerization in benzylidene derivatives (if applicable) can alter binding kinetics. HPLC or chiral chromatography ensures stereochemical consistency .
- Cellular context : Activity variations between cell lines (e.g., HeLa vs. MCF-7) highlight target expression heterogeneity. Validated via RT-PCR or Western blot .
What protocols ensure stability during storage and handling, particularly for the thiol functional group?
Q. Advanced
- Storage conditions : Under nitrogen at –20°C in amber vials to prevent oxidation of -SH to disulfides .
- Stability assays : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored via LC-MS identify degradation products (e.g., sulfonic acid derivatives) .
- Chelating agents : Adding EDTA (1 mM) to solutions mitigates metal-catalyzed oxidation .
What advanced analytical techniques resolve ambiguities in tautomeric forms of the triazole-thiol system?
Q. Advanced
- Variable-temperature NMR : Distinguishes thione (C=S) and thiol (C-SH) tautomers by tracking proton exchange rates .
- X-ray photoelectron spectroscopy (XPS) : Sulfur 2p binding energies confirm the dominant tautomer (thione at ~163 eV; thiol at ~161 eV) .
- Theoretical calculations : IR frequency comparisons between computed and experimental spectra validate tautomeric preferences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
